molecular formula C18H15FN2O3 B2896722 6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide CAS No. 951945-61-2

6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide

Cat. No. B2896722
CAS RN: 951945-61-2
M. Wt: 326.327
InChI Key: YCTQBEXDCWOTKE-UHFFFAOYSA-N
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Description

“6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A variety of synthetic methods have been considered, including the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemical reactions of quinoline derivatives can be quite complex, involving multiple steps and various types of reactions . For example, the synthesis of a pyrazole-bearing quinoline was achieved through a multi-step procedure involving the Suzuki coupling reaction followed by deprotection .

Scientific Research Applications

Cancer Research and Kinase Inhibition

Quinoline derivatives, including those similar in structure to 6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide, have been extensively researched for their anticancer properties and kinase inhibition capabilities. For instance, novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have demonstrated potent antiproliferative activity against multiple cancer cell lines and have been identified as multitargeted receptor tyrosine kinase inhibitors (Zhou et al., 2014). Similarly, other 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing potential for in vivo ATM inhibition (Degorce et al., 2016).

Radioligand Development for Imaging

Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET), indicating their utility in noninvasive assessment of PBR in vivo (Matarrese et al., 2001). This application is crucial for neurological and oncological research, providing insights into the role of PBR in disease processes.

Fluorescence and Labeling Applications

Quinoline derivatives have also been highlighted for their fluorescence properties, making them suitable for biomedical analysis and fluorescent labeling. The compound 6-Methoxy-4-quinolone, for instance, exhibits strong fluorescence across a wide pH range, indicating its potential as a fluorescent labeling reagent (Hirano et al., 2004).

Antimicrobial Activity

Research into the polymorphic modifications of related quinoline compounds has identified strong diuretic properties and potential applications as new remedies for hypertension, hinting at their broader pharmacological implications (Shishkina et al., 2018).

Future Directions

The future directions for research on quinoline derivatives like “6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines, as indicated by numerous publications .

properties

IUPAC Name

6-fluoro-N-[(4-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-24-13-5-2-11(3-6-13)9-21-18(23)15-10-20-16-7-4-12(19)8-14(16)17(15)22/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQBEXDCWOTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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